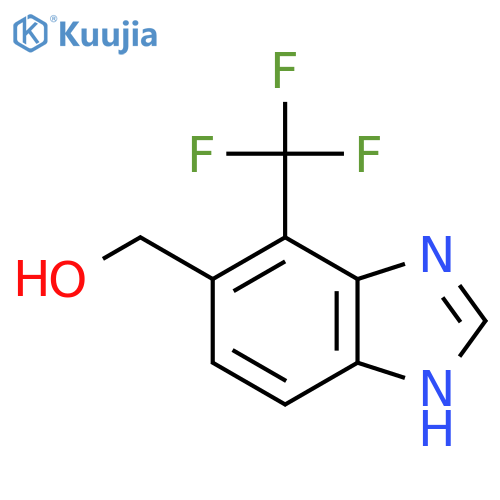

Cas no 1805700-08-6 (6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole)

6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole

-

- インチ: 1S/C9H7F3N2O/c10-9(11,12)7-5(3-15)1-2-6-8(7)14-4-13-6/h1-2,4,15H,3H2,(H,13,14)

- InChIKey: AXJUTOPEBDFASQ-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(CO)C=CC2=C1N=CN2)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 234

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 48.9

6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061004300-1g |

6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole |

1805700-08-6 | 98% | 1g |

$2,045.25 | 2022-04-01 | |

| Alichem | A061004300-250mg |

6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole |

1805700-08-6 | 98% | 250mg |

$865.84 | 2022-04-01 | |

| Alichem | A061004300-500mg |

6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole |

1805700-08-6 | 98% | 500mg |

$1,154.54 | 2022-04-01 |

6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole 関連文献

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazoleに関する追加情報

Introduction to 6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole (CAS No. 1805700-08-6)

6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole (CAS No. 1805700-08-6) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the benzimidazole family, which is well-known for its broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory effects. The presence of both a hydroxymethyl (-CH₂OH) group and a trifluoromethyl (-CF₃) substituent in the benzimidazole core imparts distinct chemical reactivity and biological potency, making it a valuable scaffold for drug discovery and development.

The trifluoromethyl group is particularly noteworthy in medicinal chemistry, as it can modulate the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity. This substituent often enhances binding affinity to biological targets and improves the overall efficacy of drug candidates. In contrast, the hydroxymethyl group introduces polarity and potential hydrogen bonding capabilities, which can influence interactions with biological receptors or enzymes. The combination of these two functional groups in 6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole creates a versatile platform for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the structural features of 6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole and its potential applications. Studies have demonstrated that this compound can serve as a key intermediate in the synthesis of more complex molecules with enhanced biological activity. For instance, derivatives of this scaffold have been investigated for their ability to inhibit specific enzymes or receptors involved in pathological processes such as cancer progression and inflammation.

In the realm of oncology research, benzimidazole derivatives have shown promise as inhibitors of kinases and other enzymes that drive tumor growth. The trifluoromethyl group in particular has been shown to improve binding interactions with these targets by increasing lipophilicity and reducing metabolic degradation. Furthermore, the hydroxymethyl group can be exploited to fine-tune solubility and bioavailability, critical factors for drug development. Preclinical studies using analogs of 6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole have revealed promising results in models of solid tumors, suggesting its potential as a lead compound for further optimization.

Beyond oncology, this compound has also been explored for its antimicrobial properties. The structural motif of benzimidazoles is known to interact with bacterial DNA gyrase and topoisomerases, thereby inhibiting bacterial replication. The incorporation of a trifluoromethyl group can enhance these interactions by improving binding affinity, while the hydroxymethyl group may contribute to broader spectrum activity by influencing solubility and permeability across bacterial cell membranes. Emerging research indicates that derivatives of this scaffold could be effective against multidrug-resistant strains of bacteria, addressing a growing global health concern.

The synthesis of 6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole involves multi-step organic reactions that highlight the versatility of benzimidazole chemistry. Key synthetic routes typically involve condensation reactions between appropriately substituted precursors, followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

From a computational perspective, virtual screening techniques have been employed to identify potential binding partners for 6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole. High-throughput docking studies have revealed interactions with various biological targets, including protein kinases, transcription factors, and enzyme complexes implicated in metabolic disorders. These computational insights have guided experimental efforts toward optimizing lead compounds derived from this scaffold.

The pharmacokinetic profile of 6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole is another critical aspect that has been extensively studied. The presence of both polar (-OH) and lipophilic (-CF₃) moieties suggests moderate solubility in both aqueous and lipid environments, which could be advantageous for oral administration or delivery across biological membranes. Further investigations into metabolic stability and excretion pathways are ongoing to refine dosing regimens and minimize potential side effects.

In conclusion,6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole (CAS No. 1805700-08-6) represents a compelling candidate for therapeutic development due to its unique structural features and demonstrated biological activity. The interplay between its hydroxymethyl and trifluoromethyl substituents endows it with versatile chemical reactivity and pharmacological potential across multiple disease areas. Continued research into derivatives of this compound promises to yield novel treatments targeting cancers, infections, and other debilitating conditions.

1805700-08-6 (6-Hydroxymethyl-7-trifluoromethyl-1H-benzimidazole) 関連製品

- 1270548-31-6(3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)

- 842144-08-5(tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate)

- 90347-66-3(Methyl 3-iodo-4-methylbenzoate)

- 1797063-82-1(N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide)

- 2228454-75-7(N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine)

- 2905-68-2(Methyl 3,4-dichlorobenzoate)

- 2172528-39-9(3-5-(aminomethyl)piperidin-3-ylbenzoic acid)

- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)

- 17533-36-7(2,7-Dibromo-4,5,9,10-tetrahydro-pyrene)

- 179060-31-2(4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride)